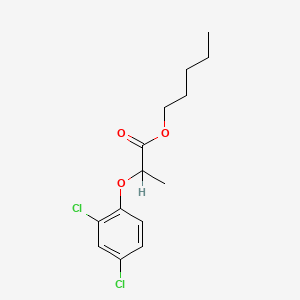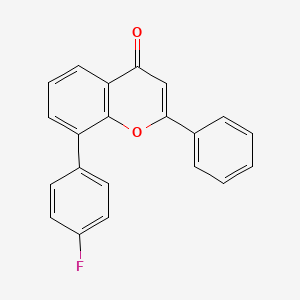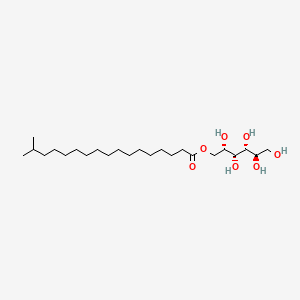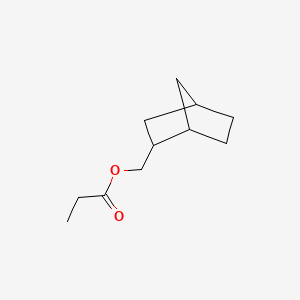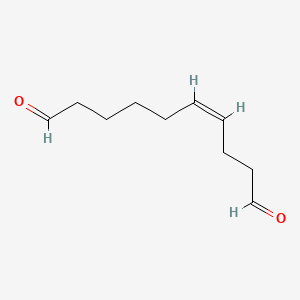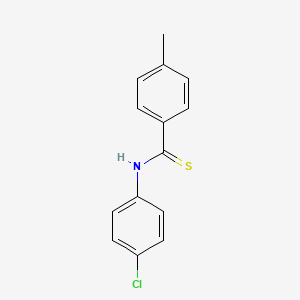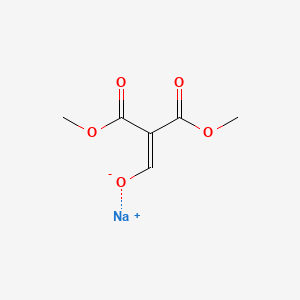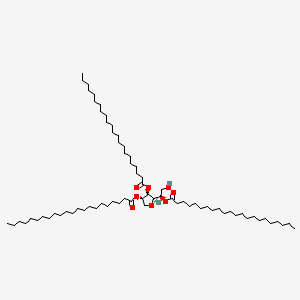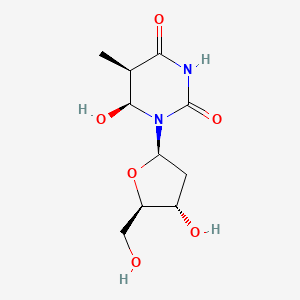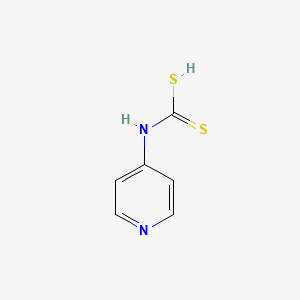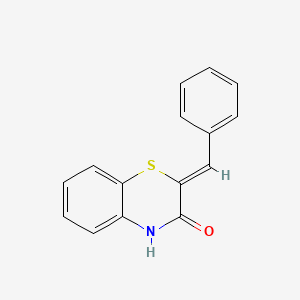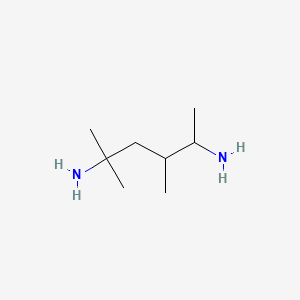
2,4-Dimethylhexane-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylhexane-2,5-diamine is an organic compound with the molecular formula C8H20N2. It is a type of diamine, which means it contains two amine groups (-NH2). This compound is known for its stability and solubility in water, making it useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethylhexane-2,5-diamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylhexane with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the formation of the diamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylhexane-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles
Reduction: Formation of primary amines
Substitution: Formation of halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,4-dimethylhexane-2,5-diamine involves its interaction with various molecular targets. The compound can form hydrogen bonds with proteins and enzymes, altering their structure and function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethylhexane-2,5-diamine
- 2,4-Dimethylhexane-1,6-diamine
- 2,3-Dimethylhexane-2,5-diamine
Uniqueness
2,4-Dimethylhexane-2,5-diamine is unique due to its specific molecular structure, which provides distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and solubility in water, making it more suitable for certain industrial and research applications .
Eigenschaften
CAS-Nummer |
94138-89-3 |
|---|---|
Molekularformel |
C8H20N2 |
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
2,4-dimethylhexane-2,5-diamine |
InChI |
InChI=1S/C8H20N2/c1-6(7(2)9)5-8(3,4)10/h6-7H,5,9-10H2,1-4H3 |
InChI-Schlüssel |
HPQKNNWENQFDLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)N)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


